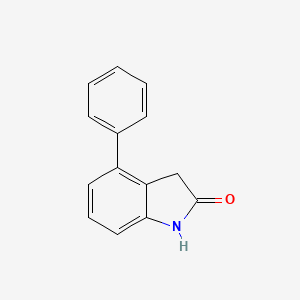

4-Phenylindolin-2-one

Übersicht

Beschreibung

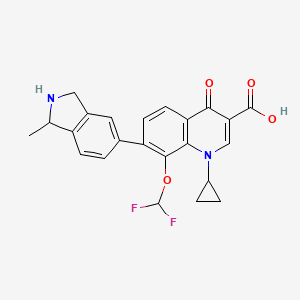

4-Phenylindolin-2-one is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.24 . It is used in research and not intended for direct human use .

Synthesis Analysis

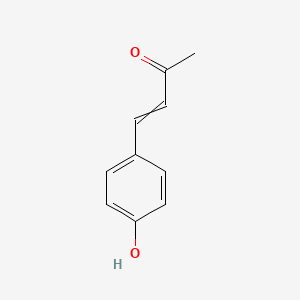

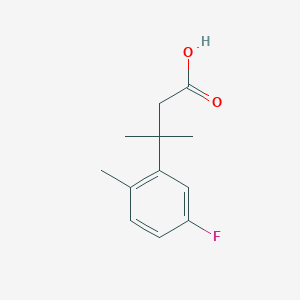

While there isn’t specific information available on the synthesis of 4-Phenylindolin-2-one, a related compound, 3-substituted-3-hydroxy-indolin-2-ones, has been synthesized under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis

The molecular structure of 4-Phenylindolin-2-one consists of a phenyl group attached to an indolin-2-one core . Further structural analysis would require more specific data or computational modeling.Safety and Hazards

Zukünftige Richtungen

The future research directions for 4-Phenylindolin-2-one and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. For instance, 3-substituted-3-hydroxy-indolin-2-ones have shown interesting biological properties and are found in several biologically active compounds . Therefore, these compounds might serve as a basis for the development of new drugs or therapeutic agents.

Eigenschaften

CAS-Nummer |

35523-93-4 |

|---|---|

Produktname |

4-Phenylindolin-2-one |

Molekularformel |

C14H11NO |

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

4-phenyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C14H11NO/c16-14-9-12-11(7-4-8-13(12)15-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |

InChI-Schlüssel |

JOVLTVGRCBLFRA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(C=CC=C2NC1=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B8816501.png)

![4-Amino-2-chloro-5-[(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B8816522.png)

![3-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8816529.png)

![4-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B8816550.png)